Cachr ligand

Description

Properties

CAS No. |

114753-46-7 |

|---|---|

Molecular Formula |

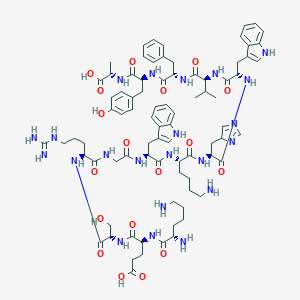

C82H112N22O18 |

Molecular Weight |

1693.9 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1 |

InChI Key |

RTURMDQGPXDVNV-OKYFCKJGSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

sequence |

KESRGWKXWVFYA |

Synonyms |

cAChR ligand complementary acetylcholine receptor-related peptide |

Origin of Product |

United States |

Synthetic Methodologies for Cachr Ligand and Analogs

Principles of Cachr Ligand Synthesis

The foundational approaches for assembling the peptide backbone of the this compound are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Both methods involve the sequential addition of amino acids, but differ in the physical state of the growing peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like the this compound. luxembourg-bio.com In SPPS, the peptide chain is assembled step-by-step while one end is covalently anchored to an insoluble solid support, typically a resin. mit.edu This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps after each reaction. mit.edu

The synthesis begins with the attachment of the C-terminal amino acid to a functionalized resin via a linker. The choice of resin and linker is critical as it determines the conditions under which the final peptide can be cleaved. For a large peptide like the this compound, a resin with good swelling properties in a variety of solvents is essential to ensure efficient diffusion of reagents. scispace.com

The most widely used chemistry in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. luxembourg-bio.com The temporary Fmoc group protects the α-amino group of the incoming amino acid and is removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), before the next amino acid is coupled. Permanent protecting groups, such as tert-butyl (tBu), are used for the reactive side chains of the amino acids and are stable to the Fmoc deprotection conditions. These are typically removed at the end of the synthesis during the cleavage of the peptide from the resin, using a strong acid like trifluoroacetic acid (TFA). luxembourg-bio.com

Each cycle of amino acid addition involves two key steps:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.

Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the growing peptide chain to form a peptide bond.

A variety of coupling reagents can be used to facilitate the formation of the peptide bond by converting the carboxylic acid into a more reactive species. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve efficiency and reduce side reactions. Aminium-based reagents like HBTU, HATU, and HCTU are also widely employed for their high efficiency and rapid reaction times. luxembourg-bio.com

Table 1: Key Components in SPPS for this compound Synthesis

| Component | Example | Function |

|---|---|---|

| Solid Support (Resin) | Polystyrene-based resins (e.g., Wang, Rink Amide) | Insoluble support for peptide assembly. |

| Linker | Acid-labile linkers (e.g., for Rink Amide resin) | Connects the peptide to the resin; determines cleavage conditions. |

| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protection of the N-terminus. |

| Side-Chain Protecting Groups | tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (trityl) | Permanent protection of reactive amino acid side chains. |

| Coupling Reagents | HBTU, HATU, DIC/Oxyma | Activate the carboxylic acid for peptide bond formation. |

| Cleavage Reagent | Trifluoroacetic acid (TFA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Liquid-Phase Peptide Synthesis (LPPS) Techniques for this compound

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where the peptide is synthesized while remaining in solution. neulandlabs.com This technique is particularly advantageous for the large-scale synthesis of shorter peptides or peptide fragments that can be later joined together. bioduro.com For a large molecule like the this compound, a convergent approach using LPPS might be employed, where smaller, protected peptide fragments are synthesized and purified in solution and then coupled to form the final, full-length peptide. neulandlabs.com

A key feature of modern LPPS is the use of soluble "tags" that are attached to the C-terminus of the growing peptide. acs.org These tags, such as polyethylene (B3416737) glycol (PEG), provide unique solubility properties that allow for the easy precipitation and isolation of the peptide from the reaction mixture, thereby simplifying the purification of intermediates without the need for chromatography at every step. acs.org

The chemistry of protecting groups and coupling reactions in LPPS is similar to that in SPPS, but the purification of intermediates is a distinguishing feature. creative-peptides.com After each coupling and deprotection step, the product is isolated, often by precipitation, filtration, or extraction, which allows for characterization and ensures high purity of the intermediates before proceeding to the next step. neulandlabs.com This stepwise purification can be advantageous for identifying and removing side products early in the synthesis. creative-peptides.com

Table 2: Comparison of SPPS and LPPS for this compound Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| State of Peptide | Attached to an insoluble solid support. | Dissolved in a solvent. |

| Purification | Excess reagents removed by washing and filtration. mit.edu | Intermediates are purified after each step (e.g., precipitation, extraction). neulandlabs.com |

| Automation | Easily automated. | Less amenable to full automation. |

| Scalability | Suitable for both small and large-scale synthesis. | Well-suited for very large-scale synthesis of shorter peptides or fragments. bioduro.com |

| Challenges | Potential for aggregation on the resin for long or difficult sequences. | Solubility issues with larger peptide intermediates. |

Advanced Synthetic Strategies and Optimizations for this compound

To accelerate the discovery of novel analogs and to overcome challenges in the synthesis of a large peptide like the this compound, advanced strategies are often employed. These include parallel synthesis for generating libraries of related compounds and chemoenzymatic methods that leverage the specificity of enzymes.

Parallel Synthesis Formats in this compound Research

Parallel synthesis is a powerful technique for rapidly generating a large number of compounds for screening and structure-activity relationship (SAR) studies. researchgate.net This methodology involves the simultaneous synthesis of a library of molecules in a spatially separated format, such as in a 96-well plate. springernature.com For the this compound, parallel synthesis would be invaluable for creating a library of analogs where specific amino acid positions are systematically varied. This allows researchers to probe which residues are critical for biological activity.

The synthesis is typically performed using SPPS on a resin that is distributed into the wells of a microtiter plate or an array of reaction blocks. springernature.com Reagents for deprotection and coupling are then added to the wells simultaneously or in a programmed sequence using multichannel pipettes or robotic liquid handlers. The use of microwave irradiation can significantly accelerate the coupling and deprotection steps in parallel synthesis, allowing for the rapid creation of peptide libraries. springernature.com

A common approach in parallel synthesis is the "split-and-mix" method, which allows for the generation of a vast number of different peptides on individual resin beads. However, for SAR studies of a specific target like the this compound, a spatially addressed parallel synthesis is more common, where each well contains a unique and known peptide sequence. researchgate.net

Chemoenzymatic Synthesis Routes for this compound

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach can be particularly useful in the synthesis of complex peptides like the this compound, especially for forming specific peptide bonds or for the ligation of peptide fragments. nih.gov

Proteases, which naturally cleave peptide bonds, can be used in reverse under specific conditions (e.g., in aqueous-organic solvent mixtures or at a controlled pH) to catalyze the formation of peptide bonds. nih.gov This enzymatic coupling is highly stereoselective, meaning it avoids the risk of racemization (the conversion of an L-amino acid to a D-amino acid), which can be a side reaction in chemical coupling methods.

For a large molecule like the this compound, a chemoenzymatic fragment condensation strategy could be employed. In this approach, smaller peptide fragments are synthesized using standard SPPS or LPPS. These fragments are then joined together using an enzyme, such as a peptiligase or an engineered subtilisin variant ("subtiligase"). This method is advantageous as it allows for the coupling of large, unprotected peptide fragments in aqueous solution under mild conditions.

Table 3: Enzymes Potentially Used in the Chemoenzymatic Synthesis of this compound Analogs

| Enzyme Class | Example | Application |

|---|---|---|

| Serine Proteases | Trypsin, Chymotrypsin, Subtilisin | Catalyze peptide bond formation with high specificity for certain amino acid residues. |

| Cysteine Proteases | Papain, Bromelain | Used for peptide synthesis under controlled conditions. nih.gov |

| Engineered Ligases | Peptiligase, Omniligase | Engineered enzymes with enhanced synthetic activity for efficient fragment condensation. |

| Esterases/Lipases | Lipase | Can be used for peptide bond formation, particularly with N-acylated amino acid esters. |

Purification and Isolation Techniques for Synthetic this compound

Following the completion of the synthesis and cleavage from the solid support (in the case of SPPS), the crude synthetic this compound is a mixture containing the desired full-length peptide, as well as truncated sequences, deletion sequences, and by-products from side reactions. Therefore, a robust purification strategy is essential to isolate the target molecule with high purity.

The primary method for the purification of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). The peptides are then eluted with a gradient of increasing organic solvent, typically acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA). More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at a higher concentration of the organic solvent.

The fractions collected from the HPLC are analyzed for purity and identity, usually by analytical HPLC and mass spectrometry. Mass spectrometry is used to confirm that the purified peptide has the correct molecular weight, corresponding to the molecular formula C82H112N22O18 for the this compound. Fractions containing the pure product are then pooled and lyophilized (freeze-dried) to obtain the final peptide as a stable, fluffy powder.

For very large or complex peptides, or in cases where RP-HPLC provides insufficient resolution, other chromatographic techniques such as ion-exchange chromatography or size-exclusion chromatography may be used as complementary purification steps.

Table 4: Summary of Purification and Isolation Steps for this compound

| Step | Technique | Purpose |

|---|---|---|

| 1. Cleavage and Deprotection | Treatment with a strong acid (e.g., TFA) | Release the peptide from the resin and remove side-chain protecting groups. |

| 2. Precipitation and Washing | Precipitation in cold diethyl ether | Remove cleavage scavengers and soluble by-products. |

| 3. Primary Purification | Reverse-Phase HPLC (RP-HPLC) | Separate the target peptide from impurities based on hydrophobicity. |

| 4. Analysis of Fractions | Analytical HPLC and Mass Spectrometry | Assess the purity and confirm the identity of the peptide in each fraction. |

| 5. Final Isolation | Lyophilization (Freeze-drying) | Remove the HPLC solvents to obtain the pure peptide as a solid. |

Structural Elucidation Methodologies for Cachr Ligand

Spectroscopic Approaches in Cachr Ligand Structural Analysis

Spectroscopic methods are indispensable tools for investigating the structural and conformational properties of Cachr ligands and their interactions with target proteins. These techniques provide detailed information on the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing insights into the structure, dynamics, and binding interfaces. nih.govresearchgate.net Both ligand-observed and protein-observed NMR experiments are utilized to characterize the binding of Cachr ligands. nih.gov

In ligand-observed NMR methods, the NMR signals of the small molecule ligand are monitored. These methods are advantageous as they are not limited by the size of the protein receptor. nih.gov Techniques such as Saturation Transfer Difference (STD) spectroscopy and transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) are used to identify which parts of the ligand are in close proximity to the protein, thereby mapping the binding epitope. nih.gov Chemical shift titration is another common NMR method where changes in the chemical shifts of a protein are measured as the ligand is added, allowing for the determination of binding affinities (dissociation constant, KD). nih.gov

For instance, NMR analysis can reveal conformational changes in both the this compound and the Cache domain upon binding. The comparison of NMR parameters between the free and bound states of the molecules is fundamental to these binding experiments. nih.gov

Mass spectrometry (MS) has emerged as a highly sensitive and high-throughput technique for studying non-covalent protein-ligand interactions. frontiersin.orgnih.gov Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly useful as they allow for the transfer of intact protein-ligand complexes into the gas phase for analysis. frontiersin.org

Native MS can unambiguously determine the stoichiometry of protein-ligand interactions and can be used to estimate dissociation constants. nih.gov This is achieved by measuring the masses of the protein-ligand complexes without disrupting the non-covalent interactions. nih.gov Furthermore, techniques like Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) can provide information on conformational changes in the protein upon ligand binding. nih.gov

Affinity Selection Mass Spectrometry (AS-MS) is a powerful screening method to identify ligands for a target protein from complex mixtures, such as natural product libraries. frontiersin.org Collision-induced dissociation can be used within the mass spectrometer to fragment the protein-ligand complex and identify the bound ligand. nih.gov

Circular Dichroism (CD) spectroscopy is a fast and sensitive optical technique used to study the conformational properties of chiral molecules, including proteins and their ligands. mdpi.comnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com

When a this compound binds to a Cache domain, it can induce conformational changes in the protein, such as alterations in the percentages of α-helix and β-sheet structures. researchgate.net These changes can be monitored by observing the changes in the CD spectrum of the protein in the far-UV region. nih.gov For example, the binding of activators like Ca2+ ions and phorbol (B1677699) esters to protein kinase C, which can be considered analogous to ligand binding, results in significant changes in its CD spectrum, indicating a reduction in the average length of α-helical segments and an increase in β-sheet structure. nih.gov

Furthermore, if the ligand itself is chiral or becomes chiral upon binding, it may exhibit an induced CD (ICD) spectrum, which can be used to study the binding event. researchgate.net

Crystallographic and Diffraction Techniques for this compound

X-ray crystallography is a cornerstone technique for obtaining high-resolution, three-dimensional structural information of molecules, including protein-ligand complexes. sygnaturediscovery.com This method provides detailed atomic-level insights into the binding mode of a this compound within the binding pocket of a Cache domain. nih.gov

The process involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. For example, the structure of the PscD sensor domain (PscD-SD) from Pseudomonas syringae in complex with the C3-ligand propionate (B1217596) was solved using X-ray crystallography. nih.gov This revealed the key amino acid residues involved in ligand recognition and specificity for C2 and C3 carboxylates. nih.gov Similarly, the crystal structure of the PscC-LBD in complex with L-proline was determined, showing that it adopts a double-CACHE fold. nih.gov

The high-resolution structural data obtained from X-ray crystallography is invaluable for structure-based drug design and for understanding the molecular basis of ligand recognition. sygnaturediscovery.com

Table 1: Crystallographic Data for PscD-SD in Complex with Propionate This table is based on data from crystallographic studies of a Cache sensor domain. nih.gov

| Data Collection | PDB: 5G4Z (PscD-SD with propionate) |

| Space group | P 1 21 1 |

| Cell dimensions | |

| a, b, c (Å) | 50.1, 75.8, 101.2 |

| α, β, γ (°) | 90, 98.7, 90 |

| Resolution (Å) | 48.0 - 2.0 (2.07 - 2.0) |

| Rmerge | 0.08 (0.45) |

| I / σI | 15.6 (3.4) |

| Completeness (%) | 99.9 (100) |

| Redundancy | 6.1 (6.2) |

| Refinement | |

| Resolution (Å) | 48.0 - 2.0 |

| No. reflections | 30286 |

| Rwork / Rfree | 0.19 / 0.23 |

| No. atoms | |

| Protein | 2439 |

| Ligand | 11 |

| Water | 104 |

| B-factors | |

| Protein | 35.0 |

| Ligand | 39.5 |

| Water | 38.2 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.005 |

| Bond angles (°) | 0.8 |

Advanced Microscopic Techniques for this compound Assembly

Advanced microscopic techniques provide powerful tools for visualizing molecular assemblies at high resolution. nih.gov While traditionally used for larger structures, techniques like Atomic Force Microscopy (AFM) and super-resolution microscopy are increasingly being applied to study protein-ligand interactions and the assembly of molecular complexes. nih.govbiocompare.com

AFM can produce three-dimensional surface images of biomolecules and can be used to characterize the nanomechanical properties of samples, including living cells and molecular assemblies. biocompare.com It operates by scanning a sharp probe over the sample surface and is not limited by light diffraction. biocompare.com

Super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Single-Molecule Localization Microscopy (SMLM), can achieve resolutions beyond the diffraction limit of light, down to tens of nanometers. biocompare.com These methods are valuable for probing the nanoscale organization of molecular assemblies in vivo. nih.gov For instance, these techniques could potentially be used to visualize the clustering of chemoreceptors in bacterial membranes in response to this compound binding.

Confocal microscopy, while having a lower resolution than super-resolution techniques, is useful for imaging fluorescently labeled ligands and their distribution within cells or on cell surfaces. nih.gov

Molecular Interactions and Binding Dynamics of Cachr Ligand

Ligand-Receptor Binding Mechanisms Involving Acetylcholine (B1216132) Receptors

Acetylcholine receptors are integral membrane proteins that respond to the binding of acetylcholine, a key neurotransmitter. They are broadly classified into two main types: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) wikipedia.org. nAChRs are ligand-gated ion channels, typically composed of five protein subunits arranged symmetrically around a central pore, while mAChRs are G protein-coupled receptors (GPCRs) wikipedia.org. The binding of a ligand, such as "Cachr ligand," to these receptors can elicit diverse cellular responses.

Ligands can bind to receptors at various sites, broadly categorized as orthosteric or allosteric. Orthosteric sites are the primary binding sites for the endogenous ligand (e.g., acetylcholine) and are typically highly conserved mdpi.comfrontiersin.org. Allosteric sites, in contrast, are topographically distinct from the orthosteric site and, when bound by a ligand, can modulate the receptor's activity without directly competing with the orthosteric ligand mdpi.comfrontiersin.orgnih.gov.

For "this compound," its binding site on AChRs would need to be precisely characterized. Nicotinic AChRs, for instance, possess binding sites for agonists in the hydrophilic extracellular region of their alpha subunits nih.gov. The binding of agonists to nAChRs typically occurs at the interface of two subunits, particularly between alpha subunits and adjacent subunits (e.g., alpha-delta, alpha-gamma, or alpha-epsilon) proteopedia.org. This binding induces conformational changes, such as a 15° rotation of the M2 helices, leading to ion channel opening wikipedia.org.

If "this compound" were to bind to the orthosteric site of nAChRs, it would likely interact with residues within this region, potentially mimicking or antagonizing acetylcholine's action. Alternatively, "this compound" could bind to an allosteric site. Allosteric modulatory sites have been identified in different nAChR subtypes, including α7 and α4β2, and are less conserved than orthosteric sites, offering potential for greater selectivity in drug design mdpi.com.

Detailed research findings would typically involve:

Site-directed mutagenesis : Altering specific amino acid residues on the receptor to identify those critical for "this compound" binding.

Co-crystallization : Obtaining crystal structures of the "this compound"-AChR complex to visualize the precise binding pocket and interacting residues at an atomic level nih.gov.

Cryo-electron microscopy (Cryo-EM) : Providing high-resolution structural insights into the receptor-ligand complex, especially for large, dynamic membrane proteins like AChRs nih.gov.

An illustrative example of binding site characterization for a hypothetical ligand on a nicotinic acetylcholine receptor might involve interactions with key aromatic and charged residues within the orthosteric binding pocket, as shown in Table 1.

Table 1: Illustrative Key Residues for "this compound" Binding on a Nicotinic Acetylcholine Receptor (Hypothetical)

| Receptor Subunit | Residue | Type of Interaction | Significance |

| α1 | Trp149 | Hydrophobic/π-stacking | Critical for agonist recognition |

| α1 | Tyr198 | Hydrophobic/Hydrogen bond | Involved in ligand stabilization |

| ε | Arg209 | Electrostatic | Contributes to ligand orientation |

| δ | Glu212 | Electrostatic | Modulates binding affinity |

Kinetic and thermodynamic analyses provide a comprehensive understanding of how "this compound" interacts with AChRs, moving beyond simple affinity measurements to reveal the dynamics and energetic drivers of binding.

Kinetic Analysis : This involves measuring the association rate constant (kon) and the dissociation rate constant (koff) americanpharmaceuticalreview.com.

kon (association rate) : Describes how quickly "this compound" binds to the receptor. A high kon indicates rapid binding.

koff (dissociation rate) : Describes how quickly "this compound" unbinds from the receptor. A low koff implies a long residence time, which can be crucial for sustained pharmacological effects americanpharmaceuticalreview.comresearchgate.net.

The equilibrium dissociation constant (KD), which represents the binding affinity, is derived from the ratio of koff to kon (KD = koff / kon) americanpharmaceuticalreview.com. A lower KD indicates higher binding affinity.

Thermodynamic Analysis : This delves into the energetic forces driving the binding process, typically measured by isothermal titration calorimetry (ITC) americanpharmaceuticalreview.com. Key parameters include:

ΔH (Enthalpy Change) : Reflects the heat absorbed or released during binding, indicating the contribution of non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions americanpharmaceuticalreview.com.

ΔS (Entropy Change) : Reflects the change in disorder of the system upon binding, including contributions from solvent displacement and conformational changes in both the ligand and the receptor americanpharmaceuticalreview.com.

Analyzing these parameters for "this compound" would reveal whether its binding is primarily driven by enthalpy (e.g., strong hydrogen bonds) or entropy (e.g., hydrophobic interactions, solvent release). For instance, a hypothetical kinetic and thermodynamic profile for "this compound" binding to an AChR might look like Table 2.

Table 2: Illustrative Kinetic and Thermodynamic Parameters for "this compound" Binding to an Acetylcholine Receptor (Hypothetical Data at 25°C)

| Parameter | Value | Unit | Interpretation |

| kon | 5.0 x 105 | M-1s-1 | Relatively fast association rate |

| koff | 5.0 x 10-3 | s-1 | Moderate dissociation rate, suggesting a stable complex |

| KD | 10.0 | nM | High binding affinity |

| ΔG | -47.8 | kJ/mol | Favorable binding |

| ΔH | -30.5 | kJ/mol | Enthalpy-driven (e.g., strong H-bonds) |

| TΔS | -17.3 | kJ/mol | Unfavorable entropy contribution (e.g., conformational ordering) |

Note: These values are illustrative and not derived from specific "this compound" experimental data.

Allosteric Modulation by this compound

Allosteric modulation occurs when a ligand binds to a site distinct from the orthosteric site, inducing a conformational change that alters the receptor's response to its primary ligand mdpi.comfrontiersin.org. This can lead to positive allosteric modulation (PAM), enhancing the agonist's effect, or negative allosteric modulation (NAM), reducing it mdpi.com. Allosteric modulators offer several advantages in drug discovery, including improved selectivity and a ceiling effect on activity, which can reduce the risk of over-activation frontiersin.org.

If "this compound" were an allosteric modulator of AChRs, it would not directly activate or block the receptor at the orthosteric site but would instead fine-tune the receptor's sensitivity to acetylcholine or other orthosteric ligands. For example, a positive allosteric modulator would increase the affinity of acetylcholine for the receptor or enhance the efficiency of channel gating once acetylcholine is bound mdpi.com. Conversely, a negative allosteric modulator would diminish these effects mdpi.com.

Research into "this compound" as an allosteric modulator would involve:

Functional assays : Measuring receptor activity (e.g., ion flux through nAChRs or G-protein signaling for mAChRs) in the presence of both acetylcholine and "this compound" to observe synergistic or inhibitory effects nih.gov.

Binding assays : Assessing whether "this compound" alters the binding affinity of orthosteric ligands without displacing them frontiersin.org.

Structural studies : Identifying the allosteric binding pocket of "this compound" and the conformational changes it induces in the receptor nih.govelifesciences.org.

Protein-Ligand Interaction Methodologies for this compound

A variety of advanced methodologies are employed to characterize protein-ligand interactions, which would be crucial for studying "this compound" with AChRs. These methods span biophysical techniques, structural biology, and computational approaches.

Surface Plasmon Resonance (SPR) : This label-free technique measures real-time binding events, providing kinetic data (kon, koff) and affinity (KD) amazon.com. It is highly sensitive and can be used to study interactions in various formats.

Isothermal Titration Calorimetry (ITC) : As mentioned, ITC directly measures the heat changes associated with binding, yielding comprehensive thermodynamic parameters (ΔH, ΔS, KD, and stoichiometry) americanpharmaceuticalreview.comnih.gov. It is considered the gold standard for thermodynamic characterization.

X-ray Crystallography : This technique provides atomic-resolution 3D structures of protein-ligand complexes, revealing the precise binding mode and key interacting residues nih.gov. It is invaluable for rational drug design.

Cryo-Electron Microscopy (Cryo-EM) : Particularly useful for large, flexible, or membrane-bound proteins like AChRs, Cryo-EM can resolve structures of protein-ligand complexes, offering insights into conformational changes upon ligand binding nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide information on ligand binding, conformational changes, and dynamics in solution. Ligand-based NMR (e.g., Saturation Transfer Difference NMR) and protein-based NMR (e.g., chemical shift perturbation) are commonly used nih.gov.

Computational Methods :

Molecular Docking : Predicts the preferred orientation of a ligand within a receptor's binding site and estimates binding affinity cache-challenge.orgcache-challenge.org. It is often used for virtual screening of large compound libraries.

Molecular Dynamics (MD) Simulations : Simulates the time-dependent behavior of the protein-ligand complex, offering insights into binding pathways, conformational dynamics, and residence times elifesciences.orgcache-challenge.orgcache-challenge.orgacs.org.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) : Advanced computational methods that calculate precise binding free energies, providing highly accurate affinity predictions cache-challenge.org.

Machine Learning (ML) and Artificial Intelligence (AI) : Increasingly used to predict binding affinities, identify novel chemical templates, and accelerate virtual screening campaigns by learning from vast datasets of protein-ligand interactions cache-challenge.orgacs.orgcache-challenge.orgchemrxiv.org.

These methodologies, when applied to "this compound," would provide a robust framework for understanding its intricate molecular interactions and binding dynamics with acetylcholine receptors, paving the way for potential therapeutic development or further biological characterization.

Functional Modalities and Molecular Mechanisms of Cachr Ligand

Signal Transduction Pathways Mediated by Cachr Ligand Activation

Activation of nAChRs by ligands such as acetylcholine (B1216132) (ACh) primarily results in a rapid influx of cations, leading to membrane depolarization. However, the signaling cascades initiated by these ligands extend beyond simple ionotropic effects, engaging various intracellular pathways that can lead to longer-term changes in cellular function. nih.govnih.gov

One of the key signaling molecules affected by nAChR activation is intracellular calcium (Ca2+). nih.gov The influx of Ca2+ through the nAChR channel itself, particularly the α7 subtype which has a high permeability to calcium, can act as a second messenger. nih.govnih.gov This initial Ca2+ signal can be amplified by further Ca2+ influx through voltage-dependent calcium channels (VDCCs), which open in response to the initial depolarization, and by calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum. nih.gov

This elevation in intracellular Ca2+ can, in turn, activate a variety of downstream signaling pathways. nih.gov Research has shown that agonist stimulation of nAChRs can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is a crucial pathway for promoting neuronal survival and neuroprotection. nih.gov Additionally, nAChR-mediated Ca2+ signals can activate adenylyl cyclase and protein kinase A (PKA), as well as protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinases (CaMKs). nih.gov

Recent studies have also elucidated a direct link between the activation of α7 nAChRs and an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase 1 (AC1). nih.gov This pathway has been shown to lead to the phosphorylation of downstream effectors like synapsin, which plays a role in regulating neurotransmitter release. nih.gov Furthermore, activation of α7 nAChRs can inhibit the NF-κB signaling pathway, which is a key regulator of inflammatory responses. researchgate.net

Table 1: Key Signal Transduction Pathways Activated by nAChR Ligands

| Pathway | Key Mediators | Primary Downstream Effects |

|---|---|---|

| PI3K-Akt Pathway | PI3K, Akt | Neuronal survival, Neuroprotection |

| cAMP-PKA Pathway | Adenylyl Cyclase, cAMP, PKA | Modulation of synaptic transmission, Cognitive function |

| Calcium Signaling | Ca2+, CaMKs, PKC | Neurotransmitter release, Gene expression |

| NF-κB Pathway | IκBα, NF-κB | Inhibition of inflammatory responses |

Ion Channel Modulation by this compound

Nicotinic acetylcholine receptors are archetypal ligand-gated ion channels. plos.orgnih.gov The binding of an agonist to the receptor triggers a conformational change that results in the opening of a central ion pore. plos.orgwikipedia.org These channels are nonselective cation channels, allowing the passage of positively charged ions, primarily sodium (Na+) and potassium (K+), and in some cases, calcium (Ca2+). nih.govyoutube.com The net influx of positive charge leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle cells. youtube.com

The structure of the nAChR is a pentameric assembly of five subunits arranged around the central pore. nih.govnih.gov In mammals, there are numerous nAChR subunits (α1-α10, β1-β4, γ, δ, and ε), which can assemble in various combinations to form a wide diversity of receptor subtypes with distinct pharmacological and biophysical properties. wikipedia.org For example, the muscle-type nAChR typically has a subunit composition of (α1)2β1γδ, while the most common neuronal subtypes include α4β2 and α7. nih.govnih.gov

The binding of ACh occurs at the interface between subunits in the extracellular domain. plos.orgwikipedia.org For most heteromeric receptors, two molecules of ACh must bind to open the channel. nih.gov This binding event induces a rotation of the extracellular domain, which is transmitted to the transmembrane helices that line the pore, causing them to move and open the channel gate. plos.orgnih.gov The pore has a diameter of about 0.65 nm. wikipedia.org

The function of nAChRs can also be modulated by allosteric ligands. These molecules bind to sites on the receptor that are distinct from the ACh binding site and can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the response to the agonist. mdpi.comacs.orgresearchgate.net PAMs can increase the probability of channel opening, increase the channel conductance, or slow the rate of desensitization. acs.org

Table 2: Properties of Selected nAChR Subtypes

| Receptor Subtype | Typical Subunit Composition | Primary Location | Key Functional Characteristics |

|---|---|---|---|

| Muscle-type | (α1)2β1γδ | Neuromuscular junction | Mediates muscle contraction |

| α4β2 | (α4)2(β2)3 or (α4)3(β2)2 | Central nervous system | High affinity for nicotine (B1678760), role in addiction and cognition |

| α7 | (α7)5 | Central nervous system, immune cells | High calcium permeability, rapid desensitization |

Receptor Desensitization and Internalization Induced by this compound

Prolonged or repeated exposure to an agonist leads to a decrease in the receptor's response, a phenomenon known as desensitization. nih.govuky.edu For nAChRs, desensitization is characterized by the receptor entering a non-conducting, agonist-bound state. researchgate.netnih.gov This is an intrinsic molecular property of the receptor and is a critical mechanism for regulating cholinergic signaling. nih.gov The process of desensitization is often accompanied by an increase in the receptor's affinity for the agonist. nih.gov

The rate and extent of desensitization are dependent on several factors, including the specific nAChR subtype, the concentration of the agonist, and the presence of modulatory factors. uky.edujneurosci.org For instance, α7 nAChRs desensitize much more rapidly than α4β2 receptors. jneurosci.org The subunit composition of the receptor plays a significant role in determining its desensitization kinetics. uky.edujneurosci.org

The molecular mechanisms underlying desensitization are complex and are thought to involve conformational changes in the receptor that are distinct from those associated with channel gating. rupress.org A four-state model, which includes resting (closed), active (open), and two desensitized states (fast and slow), is often used to describe the behavior of nAChRs. nih.gov

Phosphorylation of the nAChR by various protein kinases, including PKA and PKC, is a key regulatory mechanism that can modulate the rate of desensitization. wikipedia.orgnih.govuky.edu Other endogenous substances, such as Ca2+, substance P, and calcitonin gene-related peptide, can also influence desensitization. nih.gov

Following prolonged agonist exposure, nAChRs can also be removed from the cell surface through a process called internalization. This is a form of longer-term regulation that can lead to a reduction in the total number of receptors available for signaling. While the exact mechanisms for nAChR internalization are still being fully elucidated, it is hypothesized that desensitization may be a trigger for this process. nih.gov Studies on other receptor systems, such as G-protein coupled receptors, have shown that internalization can be mediated by proteins like arrestins and clathrin, which target the receptor for endocytosis. researchgate.net Once internalized, the receptors can be targeted for degradation in lysosomes or recycled back to the cell surface.

Table 3: Factors Influencing nAChR Desensitization

| Factor | Influence on Desensitization |

|---|---|

| Agonist Concentration | Higher concentrations generally lead to faster and more profound desensitization |

| Receptor Subtype | Different subunit compositions exhibit distinct desensitization kinetics (e.g., α7 is fast, α4β2 is slower) |

| Phosphorylation | Phosphorylation by PKA, PKC, and tyrosine kinases can modulate the rate of desensitization |

| Allosteric Modulators | PAMs can slow the rate of desensitization, while NAMs can enhance it |

| Endogenous Molecules | Ca2+, substance P, and other neuropeptides can influence the desensitized state |

Derivatization and Modification Strategies for Cachr Ligand in Research

Isotope Labeling of Cachr Ligand for Mechanistic Studiesnih.gov

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules and to probe enzymatic mechanisms at a molecular level. researchgate.net By replacing specific atoms in the this compound with their heavier, stable isotopes, researchers can monitor its interactions and transformations without significantly altering its chemical properties. This approach has been instrumental in providing detailed mechanistic insights into the reactions catalyzed by enzymes that interact with the this compound. nih.gov

Deuterium (B1214612) (2H) Labeling of Cachr Ligandmdpi.com

Deuterium (2H) labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification is particularly useful for studying kinetic isotope effects, which can reveal the rate-determining step of an enzymatic reaction. youtube.com The increased mass of deuterium can slow down reactions where a carbon-hydrogen bond is broken, providing evidence for the involvement of that specific bond in the reaction mechanism. mdpi.com

In studies of the this compound, deuterium has been strategically incorporated at various positions to investigate its metabolism. For instance, labeling at a site susceptible to enzymatic oxidation can help determine the primary sites of metabolic attack.

Table 1: Deuterium Labeling Positions on this compound and Their Research Applications

| Labeling Position | Isotope | Research Application | Analytical Technique |

| C-H bond at active site | 2H | Elucidating kinetic isotope effects in enzymatic reactions. youtube.com | Mass Spectrometry, NMR Spectroscopy |

| Metabolically labile positions | 2H | Tracking metabolic pathways and identifying metabolites. mdpi.com | LC-MS/MS |

This table illustrates how strategic deuterium labeling of the this compound can provide valuable insights into its enzymatic processing and metabolic stability.

Nitrogen-15 (15N) Labeling of Cachr Ligandresearchgate.net

Nitrogen-15 (15N) is a stable isotope of nitrogen that can be incorporated into nitrogen-containing functional groups within the this compound, such as amines and amides. nih.gov This type of labeling is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies, as 15N has a nuclear spin that can be detected. nih.gov By using 15N labeling, researchers can gain detailed information about the electronic environment of the nitrogen atoms and how it changes upon ligand binding to its target protein. bohrium.com

Metabolic labeling with 15N has been employed to track the incorporation of the this compound into larger biomolecules and to study its turnover in cellular systems. researchgate.net

Table 2: Applications of Nitrogen-15 Labeling in this compound Research

| Labeled Functional Group | Isotope | Research Application | Key Findings |

| Amine groups | 15N | Studying ligand-protein interactions via NMR. nih.gov | Changes in 15N chemical shifts upon binding indicate specific points of interaction. |

| Heterocyclic rings | 15N | Tracing the metabolic fate of the nitrogen-containing core. nih.gov | Identification of nitrogen-containing catabolites. |

This table highlights the use of Nitrogen-15 labeling to probe the structural and metabolic aspects of the this compound.

Carbon-13 (13C) Labeling of Cachr Ligandnih.gov

Carbon-13 (13C) is another stable isotope that is immensely useful in mechanistic studies. By synthesizing the this compound with 13C atoms at specific positions, researchers can follow the path of these carbon atoms through metabolic pathways. nih.gov This is often achieved by providing 13C-labeled precursors in the synthesis of the ligand. biorxiv.org The resulting 13C-labeled metabolites can be detected and quantified using mass spectrometry and NMR spectroscopy. researchgate.net

This technique has been crucial in mapping the metabolic flux of the this compound and understanding how its carbon skeleton is processed within the cell. nih.gov

Table 3: Carbon-13 Labeling Strategies for the this compound

| Labeling Strategy | Isotope | Purpose | Analytical Method |

| Uniform 13C labeling | 13C | Tracing the overall metabolic fate of the carbon backbone. biorxiv.org | Mass Spectrometry |

| Position-specific 13C labeling | 13C | Investigating specific bond cleavage and rearrangement reactions. nih.gov | 13C NMR Spectroscopy |

This table outlines different Carbon-13 labeling approaches and their applications in studying the metabolism of the this compound.

Conjugation and Bioconjugation of Cachr Ligandinvivogen.com

Conjugation and bioconjugation involve the covalent attachment of the this compound to other molecules, such as polymers, peptides, or proteins. thermofisher.com These strategies are employed to enhance the ligand's properties, for instance, by increasing its solubility, stability, or by targeting it to specific cells or tissues. invivogen.comnih.gov

PEG Modification of Cachr Ligandcd-bioparticles.com

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. cd-bioparticles.comnih.gov This modification is widely used in pharmaceutical sciences to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov For the this compound, PEGylation can increase its water solubility, prolong its circulation time in the bloodstream by reducing renal clearance, and decrease its immunogenicity. cd-bioparticles.comthermofisher.com

The size and structure (linear or branched) of the PEG chain can be varied to fine-tune the properties of the resulting this compound conjugate. nih.gov

Table 4: Effects of PEG Modification on this compound Properties

| PEG Chain Length (kDa) | Conjugate Solubility | In Vivo Half-life | Potential Application |

| 5 | Increased | Moderately extended | Systemic delivery |

| 20 | Significantly increased | Markedly extended | Long-acting formulations |

| 40 (branched) | Highly increased | Substantially extended | Controlled release systems |

This interactive data table demonstrates how different PEGylation strategies can be used to modulate the physicochemical and pharmacokinetic properties of the this compound.

Disulfide Bond Formation in this compound Analogsnih.gov

The introduction of cysteine residues into analogs of the this compound allows for the formation of disulfide bonds. These covalent linkages can be used to create dimeric or multimeric forms of the ligand, which may exhibit altered binding affinities or functional activities. nih.govfrontiersin.org Disulfide bonds can also be used to cyclize peptide-based this compound analogs, which can increase their stability and conformational rigidity. mdpi.com

Furthermore, disulfide bonds can be designed to be cleaved under specific reducing conditions, such as those found inside cells, allowing for the targeted release of the active ligand. mdpi.com

Table 5: Research Findings on Disulfide Bond Formation in this compound Analogs

| Analog Type | Disulfide Bond Function | Impact on Activity | Reference Finding |

| Dimeric analog | Cross-linking receptor subunits | Enhanced receptor activation | Dimerization through a disulfide bridge led to a significant increase in signaling potency. nih.gov |

| Cyclized peptide analog | Conformational constraint | Increased metabolic stability and receptor selectivity | Cyclization via a disulfide bond resulted in a more rigid structure with higher resistance to proteolysis. frontiersin.org |

| Redox-sensitive conjugate | Intracellular drug release | Targeted delivery of the active ligand | The disulfide linker was stable in the bloodstream but was cleaved in the reducing environment of the cytosol, releasing the active this compound. mdpi.com |

This table summarizes key research findings related to the strategic use of disulfide bonds in the design of novel this compound analogs.

Peptide-Coupled Modification of this compound (KLH, BSA, OVA)

In immunological research, small molecules or peptides like a this compound often need to be conjugated to larger carrier proteins to elicit a robust immune response for antibody production. This process, known as peptide-coupled modification, involves covalently linking the hapten (in this case, the this compound) to an immunogenic carrier protein. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).

The choice of carrier protein depends on the intended application. KLH is favored for its large size and high immunogenicity, making it ideal for raising high-titer antibodies. BSA is also widely used due to its availability and solubility. OVA is typically employed for generating antibodies in avian species or as a non-cross-reactive control protein in immunoassays.

The conjugation process usually targets functional groups on the this compound, such as primary amines or carboxyl groups, and links them to corresponding reactive residues on the carrier protein. This creates a stable conjugate that, when introduced into a host animal, is recognized by the immune system, leading to the production of antibodies specific to the this compound.

Table 1: Comparison of Carrier Proteins for this compound Conjugation

| Carrier Protein | Molecular Weight (kDa) | Immunogenicity | Common Applications |

|---|---|---|---|

| Keyhole Limpet Hemocyanin (KLH) | 4,500 - 13,000 | High | Antibody production for immunoassays |

| Bovine Serum Albumin (BSA) | ~66.5 | Moderate | General immunogen, assay development |

Chemical Modification of this compound

Chemical modifications are instrumental in tailoring the properties of a this compound for specific research applications. These modifications can enhance stability, facilitate detection, or enable interaction with other molecules.

Acetylation of this compound

Acetylation is the process of introducing an acetyl group (-COCH3) onto a molecule. In the context of a peptide-based this compound, acetylation typically occurs at the N-terminus or the side chain of lysine (B10760008) residues. ionsource.com This modification neutralizes the positive charge of the primary amine, which can have several functional consequences. lifetein.com N-terminal acetylation can increase the peptide's resistance to degradation by aminopeptidases, thereby extending its biological half-life. nih.gov It can also mimic the natural post-translational modification of many eukaryotic proteins, potentially leading to a more physiologically relevant interaction with its target. lifetein.com The reaction is commonly carried out using acetic anhydride. ionsource.com

Amination of this compound

Amination involves the introduction of an amine group (-NH2) into the this compound. This can be achieved through various synthetic strategies, such as the modification of a carboxylic acid group to form an amide with a diamine. Late-stage amination of peptides can also be performed on a solid phase, allowing for the introduction of a diverse range of primary and secondary amines. nih.gov Increasing the number of amine groups can alter the ligand's charge and solubility. Functionally, the introduced amine can serve as a reactive handle for subsequent conjugation with other molecules, such as fluorescent dyes or biotin (B1667282).

Methylation of this compound

Methylation is the addition of a methyl group (-CH3) to a molecule. For peptide ligands, methylation can occur on various atoms, including nitrogen (on amine groups) and oxygen (on carboxyl groups). N-methylation of the peptide backbone is a strategy used to enhance the metabolic stability and membrane permeability of peptidic drugs. illinois.edu This modification can also influence the peptide's conformation and, consequently, its binding affinity to its receptor.

Biotin Labeling of this compound

Biotin labeling, or biotinylation, is the process of covalently attaching biotin to a molecule like the this compound. Biotin exhibits an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, forming a strong and stable complex. sigmaaldrich.com This interaction is widely exploited in various detection and purification techniques. A biotinylated this compound can be used to detect and quantify its binding to receptors in assays such as ELISA or western blotting. lifetein.com.cn It can also be used for affinity purification of the receptor or interacting proteins. lifetein.com.cn The biotin label can be introduced at different positions within the peptide, often with a spacer arm to minimize steric hindrance. sigmaaldrich.com

Table 2: Overview of Chemical Modifications for this compound

| Modification | Reagent Example | Purpose | Functional Consequence |

|---|---|---|---|

| Acetylation | Acetic Anhydride | Increase stability, mimic native proteins | Neutralizes positive charge, blocks degradation lifetein.comnih.gov |

| Amination | Diamines | Introduce reactive handle | Alters charge and solubility, allows further conjugation |

| Methylation | Methylating agents | Enhance stability and permeability | Modifies conformation and binding affinity illinois.edu |

| Biotin Labeling | Biotinylation reagents | Detection and purification | Enables high-affinity binding to avidin/streptavidin sigmaaldrich.com |

Fluorescence Labeling of this compound

Fluorescence labeling involves attaching a fluorescent molecule, or fluorophore, to the this compound. This allows for the direct visualization and quantification of the ligand's interaction with its target in various experimental setups, such as fluorescence microscopy and flow cytometry. mdpi.com The choice of fluorophore depends on the specific requirements of the experiment, including the desired excitation and emission wavelengths and the sensitivity of the detection instruments. Common fluorophores can be attached to the N-terminus or specific amino acid side chains of a peptide ligand. This modification is a powerful tool for studying the localization and dynamics of the ligand-receptor interaction in real-time. mdpi.com

Computational and Theoretical Studies of Cachr Ligand

Molecular Dynamics Simulations of Cachr Ligand and Receptor Complexes

Molecular Dynamics (MD) simulations have become a cornerstone in computational drug discovery, offering a dynamic perspective on ligand-receptor interactions that static models cannot provide. nih.gov By simulating the movement of atoms over time, MD can reveal crucial information about the conformational changes in both the ligand and the receptor upon binding, the stability of the complex, and the role of solvent molecules.

In the context of identifying novel ligands, MD simulations are frequently used to refine the three-dimensional structures of target proteins, which may be initially predicted using methods like AlphaFold. ct.coop These simulations allow the protein structure to relax and reach a stable, energetically favorable conformation, which is crucial for subsequent docking studies. cache-challenge.org Furthermore, MD simulations of known ligand-protein complexes can help validate the predicted protein structure and binding pocket. ct.coop

One of the significant applications of MD is in generating ensembles of protein conformations. nih.gov Proteins are not static entities; their binding pockets can exhibit considerable flexibility. nih.gov MD simulations can capture this dynamic nature, providing multiple representative structures for use in ensemble docking, which can improve the accuracy of virtual screening by accounting for protein flexibility. nih.govcache-challenge.org

MD simulations are also integral to more rigorous binding affinity estimations. cache-challenge.org Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analyze snapshots from an MD trajectory to calculate the free energy of binding, offering a more accurate prediction than simple docking scores. cache-challenge.org This method is computationally intensive but provides valuable insights for prioritizing candidate molecules. cache-challenge.org

Table 1: Applications of Molecular Dynamics Simulations in Ligand Discovery

| Application | Description | Relevant Software/Tools |

| Protein Structure Refinement | Relaxing predicted protein models (e.g., from AlphaFold) to achieve stable conformations for docking. | Desmond, AMBER, GROMACS ct.coopcache-challenge.orgcache-challenge.org |

| Conformational Ensemble Generation | Simulating protein flexibility to create multiple receptor structures for ensemble docking. | AMBER, GROMACS cache-challenge.orggalaxyproject.org |

| Binding Affinity Estimation | Calculating binding free energies from simulation trajectories to rank potential ligands more accurately. | MMPBSA cache-challenge.org |

| Complex Stability Analysis | Assessing the stability of the ligand-protein complex over time by analyzing atomic fluctuations and interactions. | GROMACS, AMBER cache-challenge.orggalaxyproject.org |

Quantum Chemical Calculations for this compound Reactivity

Quantum chemical (QC) calculations offer a highly detailed and accurate description of the electronic structure of molecules, enabling the prediction of various chemical properties and reactivities. nih.gov While computationally demanding, QC methods are invaluable for understanding the nuances of ligand-receptor interactions that are governed by quantum effects, such as charge transfer and polarization.

In the pursuit of novel ligands, QC methods are employed to derive accurate descriptors for Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These descriptors can capture subtle electronic effects that influence a ligand's binding affinity and are used to train machine learning models for more accurate potency predictions. nih.gov For instance, Density Functional Theory (DFT) and Density Functional Tight Binding (DFTB) are used to compute molecular properties like solubility and lipophilicity, which are critical for drug development. cache-challenge.org

Table 2: Quantum Chemical Methods in Ligand Research

| Method | Application | Key Advantages |

| Density Functional Theory (DFT) | Calculating molecular properties (e.g., solubility, lipophilicity) and electronic descriptors for QSAR. cache-challenge.org | Good balance of accuracy and computational cost for many molecular systems. mdpi.com |

| Quantum Mechanics/Machine Learning (QM/ML) | Developing accurate force fields and predicting binding affinities at QM level of accuracy. cache-challenge.org | Enables high-throughput screening with the accuracy of quantum mechanics. |

| Fragmentation Methods | Calculating protein-ligand interaction energies for large biomolecular complexes. nih.gov | Makes high-level QC calculations feasible for entire protein-ligand systems. |

| Semi-empirical Methods | Used in combination with ML to extend quantum-level accuracy to a larger scale. cache-challenge.org | Faster than ab-initio methods, allowing for the study of larger systems or longer timescales. |

Docking and Virtual Screening Approaches for this compound Analogs

Docking and virtual screening are the workhorses of computational hit-finding, allowing for the rapid evaluation of millions to billions of potential ligands against a target protein structure. nih.govarxiv.org The fundamental principle of molecular docking is to predict the preferred orientation of a ligand within a receptor's binding site and to estimate the strength of the interaction, typically through a scoring function. nih.gov

A wide array of docking programs are utilized in ligand discovery campaigns, including AutoDock Vina, Glide, DOCK, and GOLD. cache-challenge.orgnih.gov These programs employ different algorithms and scoring functions, and often a consensus approach, where multiple programs are used, is adopted to improve the reliability of hit identification. cache-challenge.org

Virtual screening workflows often begin with the preparation of vast compound libraries, such as the Enamine REAL database, which contains billions of synthesizable molecules. ct.cooparxiv.org These libraries are screened in a hierarchical or multi-staged manner. arxiv.org An initial, rapid screening using simpler methods or machine learning-based filters is often used to reduce the number of compounds to a more manageable size. ct.coopcache-challenge.org This is followed by more computationally intensive and accurate docking protocols for the most promising candidates. cache-challenge.org

The development of machine learning and deep learning has significantly impacted virtual screening. cache-challenge.org ML models can be trained to predict binding affinity much faster than traditional docking calculations, serving as an effective primary filter. ct.coop Innovative deep learning paradigms, such as KarmaDock, are being developed for more accurate and efficient ligand docking. cache-challenge.org Furthermore, generative models are being used to design novel ligands specifically tailored to a target's binding pocket. cache-challenge.org

Ligand-based virtual screening methods, such as 3D pharmacophore modeling, are also employed, especially when a reliable 3D structure of the target is unavailable but known active ligands exist. cache-challenge.orgnih.gov These methods identify the essential chemical features required for binding and use this information to search for new molecules with similar properties. nih.gov

Table 3: Common Docking and Virtual Screening Tools

| Tool/Platform | Type | Typical Use Case |

| AutoDock Vina | Docking Program | Widely used for academic and industrial research due to its speed and accuracy. cache-challenge.orgcache-challenge.org |

| Glide (Schrödinger) | Docking Program | A commercial software suite often used for high-throughput virtual screening and lead optimization. cache-challenge.orgcache-challenge.org |

| VirtualFlow | Virtual Screening Platform | Enables ultra-large virtual screenings of billions of molecules on high-performance computing clusters. cache-challenge.orgcache-challenge.org |

| LigandScout | Pharmacophore Modeling | Used for creating and screening against 3D pharmacophore models derived from known actives. cache-challenge.orgnih.gov |

| Machine Learning Models | Screening Filter/Scoring | Rapidly predicting binding affinity or filtering large databases before docking. ct.coopcache-challenge.org |

Applications of Cachr Ligand in Advanced Research Models

Use of Cachr Ligand in In Vitro Electrophysiological Studies

In vitro electrophysiological studies necessitate highly stable and controlled environmental conditions to ensure the viability and accurate functional assessment of excitable cells. Bicine, as a zwitterionic buffer, is crucial for maintaining a stable pH in biological samples and cell cultures, which is paramount for the integrity and proper functioning of cells during electrophysiological recordings ontosight.ai. While Bicine itself does not typically act as a direct ligand modulating ion channels or receptors in these studies, its buffering capacity ensures optimal physiological conditions, which is essential for obtaining precise and reproducible measurements of electrical activity in neuronal or cardiac cells ontosight.ai.

Application of this compound in Biochemical Assays

Table 1: Key Applications of Bicine in Biochemical Assays

| Application Area | Specific Use | Benefit | Source |

| Buffer Solutions | Maintaining stable pH in biological samples and various biochemical reactions. | Ensures optimal conditions for enzyme activity and protein stability, leading to consistent experimental results. ontosight.ai | ontosight.ai |

| Gel Electrophoresis | pH maintenance and stabilization of gels during the separation of DNA, RNA, and proteins. | Facilitates accurate migration and separation of biomolecules, preventing degradation or conformational changes. ontosight.ai | ontosight.ai |

| Cell Culture Media | Maintaining stable pH, essential for cell growth and survival. | Supports healthy cell proliferation and function, crucial for cell-based biochemical studies. ontosight.ai | ontosight.ai |

| Amino Acid Analysis | Used in the analysis of amino acids in cell culture supernatants. | Contributes to the accuracy and reliability of quantitative biochemical analyses of metabolites. diva-portal.org | diva-portal.org |

| General Research | Employed as a general biological buffer in diverse experimental setups. | Its low toxicity and stability make it suitable for sensitive biological systems, ensuring reliable experimental outcomes. ontosight.aiwatson-int.com | ontosight.aiwatson-int.com |

Its low toxicity is particularly advantageous when working with sensitive living cells or biological samples, minimizing adverse effects on experimental outcomes ontosight.ai.

Role of this compound in Receptor Pharmacology Research

In the realm of receptor pharmacology research, which is dedicated to understanding the intricate interactions between ligands and receptors, N,N-Bis(2-hydroxyethyl)glycine (Bicine) plays an indispensable, albeit indirect, role researchgate.netresearchgate.netmedchemexpress.combioregistry.io. Bicine is primarily employed as a buffering agent to establish and maintain the precise pH conditions necessary for preserving the structural integrity and functional activity of receptors and their binding partners during in vitro experiments ontosight.ai. This includes critical assays such as ligand binding studies, where accurate pH control ensures that observed ligand-receptor interactions are specific and not influenced by environmental fluctuations ontosight.ai. The stability and compatibility of Bicine with biological systems contribute significantly to the reliability and reproducibility of pharmacological data ontosight.ai.

Future Perspectives and Emerging Avenues in Cachr Ligand Research

Innovations in Cachr Ligand Design and Synthesis

Future research into this compound would likely focus on modifying its core structure to enhance desired properties such as binding affinity, selectivity, metabolic stability, and bioavailability, while minimizing off-target effects. The current structure, 1-Eth-1-ynyl-4-(pentyloxy)benzene, offers several points for chemical modification.

Structure-Activity Relationship (SAR) Studies: A primary avenue would involve systematic SAR studies. This would entail synthesizing a library of analogs where the ethynyl (B1212043) group, the pentyloxy chain, and the benzene (B151609) ring are systematically modified. For instance, varying the length and branching of the alkyl chain in the pentyloxy group could optimize hydrophobic interactions with a target receptor. Similarly, introducing different functional groups (e.g., halogens, hydroxyls, amines, amides) onto the benzene ring could modulate electronic properties and introduce new hydrogen bonding capabilities. The ethynyl group, being a rigid and linear moiety, could be explored for its role in specific interactions or replaced with other alkynes, alkenes, or even saturated chains to alter conformational flexibility and steric bulk.

Computational Design Approaches: Advanced computational methods, such as de novo ligand design, molecular docking, and molecular dynamics simulations, would play a crucial role. These techniques could predict optimal modifications by simulating the ligand-receptor interactions, guiding the synthesis of compounds with improved binding profiles. For example, docking studies could identify potential binding pockets on a target protein, suggesting specific modifications to the this compound scaffold that would maximize complementarity.

Novel Synthetic Methodologies: The synthesis of complex analogs might necessitate the development of new synthetic routes. This could involve exploring green chemistry approaches, flow chemistry for rapid library synthesis, or leveraging catalytic reactions (e.g., C-H activation, click chemistry) to efficiently append diverse functionalities to the core structure. For instance, if the ethynyl group proves critical for binding, methods for its selective functionalization without affecting other parts of the molecule would be valuable.

Hypothetical Data Table: Predicted Binding Affinity (Kd) for this compound Analogs

| Analog ID | Structural Modification | Predicted Kd (nM) | Rationale for Modification |

| CL-A1 | Methoxy instead of Pentyloxy | 150 | Reduced lipophilicity, potential H-bond donor |

| CL-A2 | Fluorine at ortho-position | 80 | Enhanced electronegativity, altered pKa |

| CL-A3 | Ethynyl replaced by Vinyl | 220 | Reduced rigidity, altered electronic density |

| CL-A4 | Branched pentyloxy chain | 60 | Optimized hydrophobic packing |

Exploration of Novel Receptor Targets for this compound

Given that the specific biological target of "this compound" is currently uncharacterized, future research would heavily involve target identification and validation. This exploration could span a wide range of biological systems and disease areas, driven by the compound's chemical properties and any initial phenotypic screening results.

Phenotypic Screening: High-throughput phenotypic screening in cell-based assays or simple organism models could reveal unexpected biological activities. For example, if this compound shows effects on cell proliferation, migration, or specific signaling pathways, it could guide the search for relevant protein targets involved in cancer, inflammation, or neurological disorders.

Target Deconvolution Strategies: Once a biological activity is observed, various target deconvolution strategies would be employed. These include:

Affinity Proteomics: Using immobilized this compound analogs as "bait" to pull down interacting proteins from cell lysates, followed by mass spectrometry identification.

Chemical Genetics: Employing genetic screens in conjunction with this compound treatment to identify genes whose perturbation modulates the compound's effect, thereby pointing to potential targets or pathways.

Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability upon ligand binding across the entire proteome.

Structure-Based Target Prediction: With its relatively small molecular weight (188.26 g/mol ) and lipophilic character (XLogP3 of 4.1) nih.gov, this compound might be suitable for interacting with hydrophobic pockets in enzymes, G-protein coupled receptors (GPCRs), or nuclear receptors. Computational target prediction tools, which analyze ligand structure against known protein binding sites, could suggest potential target families. For instance, the ethynyl group could potentially engage in π-stacking or hydrophobic interactions within a binding site.

Hypothetical Research Finding: Initial Screening Results for this compound

Initial in vitro screening of this compound (CID 16131410) in a panel of 50 common enzyme assays revealed weak inhibitory activity (IC50 > 100 µM) against a subset of lipases and moderate activity (IC50 ~50 µM) against a specific carbonic anhydrase isoform. This suggests a potential, albeit weak, interaction with enzymes possessing hydrophobic active sites, warranting further investigation into these target classes.

Advanced Methodologies for Studying this compound Dynamics

Understanding how this compound interacts with its hypothetical target(s) at a molecular level is crucial for rational drug design and optimization. Advanced biophysical and structural biology techniques would be indispensable.

Biophysical Characterization of Binding: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) would be used to quantify binding kinetics (on-rate, off-rate) and thermodynamics (enthalpy, entropy) with putative protein targets. These methods provide critical data on the strength and nature of the ligand-receptor interaction. For example, ITC could reveal whether binding is driven by enthalpic (e.g., hydrogen bonds) or entropic (e.g., hydrophobic effect) contributions.

Structural Biology: High-resolution structural techniques, including X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy, would be essential to elucidate the precise binding mode of this compound within its target. Co-crystal structures or cryo-EM maps of the ligand-receptor complex would provide atomic-level details, revealing key residues involved in binding and guiding further rational design. For smaller and more flexible proteins, solution-state NMR could offer insights into conformational changes upon ligand binding.

Computational Dynamics and Free Energy Calculations: Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound within the binding site over time, including induced fit mechanisms or conformational changes. Advanced free energy calculation methods (e.g., alchemical free energy perturbation, thermodynamic integration) could accurately predict the binding affinity of this compound and its analogs, complementing experimental measurements and accelerating the design cycle.

Hypothetical Data Table: Biophysical Characterization of this compound Binding

| Technique | Parameter Measured | Hypothetical Value | Interpretation |

| SPR | KD (Dissociation Constant) | 75 nM | Moderate binding affinity |

| kon (Association Rate) | 5 x 10^4 M^-1s^-1 | Relatively fast binding | |

| koff (Dissociation Rate) | 3.75 x 10^-3 s^-1 | Moderate dissociation rate | |

| ITC | ΔH (Enthalpy Change) | -15 kcal/mol | Favorable enthalpic contribution (e.g., H-bonds) |

| -TΔS (Entropy Change) | +5 kcal/mol | Unfavorable entropic contribution (e.g., conformational restriction) | |

| ΔG (Gibbs Free Energy) | -10 kcal/mol | Overall favorable binding |

Q & A

Q. What experimental protocols are recommended for assessing Cachr ligand-target binding affinity?

Standard protocols involve isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (Kd). Ensure proper buffer conditions (pH, ionic strength) and use negative controls (e.g., scrambled ligands) to validate specificity. Data should be triplicated to account for instrument variability . For kinetic analysis, vary ligand concentrations systematically and apply models like Langmuir adsorption .

Q. How can researchers optimize ligand solubility for in vitro assays?

Solubility challenges arise with hydrophobic ligands. Use co-solvents (e.g., DMSO) at concentrations <1% to avoid denaturation. Pre-test solubility via dynamic light scattering (DLS) or nephelometry. For aqueous compatibility, modify ligand structure with polar groups (e.g., carboxylates) while monitoring binding affinity changes .

Q. What statistical methods are critical for initial ligand screening data?

Apply ANOVA for comparing multiple ligand variants’ efficacy, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Use receiver operating characteristic (ROC) curves to evaluate selectivity against off-target proteins .

Advanced Research Questions

Q. How should contradictory binding data between ITC and SPR be resolved?

Discrepancies may stem from technique-specific artifacts. ITC measures enthalpy changes in solution, while SPR detects real-time binding on immobilized targets. Cross-validate with fluorescence polarization (FP) or NMR. If inconsistencies persist, assess target protein stability (e.g., via circular dichroism) and ligand aggregation propensity .

Q. What ligand design strategies enhance selectivity for Cachr over homologous receptors?